H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH

Proteolytic Stability Peptide Half-life IGF-1R Signaling

Standard all-L NPEY phosphopeptides degrade rapidly in serum-containing assay systems, confounding inhibitor screening and cell-based signaling experiments. This DL-racemic phosphotetrapeptide addresses both failure modes: the phosphate group ensures IRS-1/SHC adaptor recognition (KA = 2.02×10⁸ L mol⁻¹), while D-amino acid incorporation confers proteolytic stability for prolonged incubations. Dual utility as active probe and, via alkaline phosphatase treatment, matched non-phosphorylated negative control.

Molecular Formula C23H32N5O12P
Molecular Weight 601.5 g/mol
Cat. No. B15094484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH
Molecular FormulaC23H32N5O12P
Molecular Weight601.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)O
InChIInChI=1S/C23H32N5O12P/c24-14(11-18(25)29)22(34)28-9-1-2-17(28)21(33)26-15(7-8-19(30)31)20(32)27-16(23(35)36)10-12-3-5-13(6-4-12)40-41(37,38)39/h3-6,14-17H,1-2,7-11,24H2,(H2,25,29)(H,26,33)(H,27,32)(H,30,31)(H,35,36)(H2,37,38,39)
InChIKeyMAZCZQHNFFTGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH: Racemic NPEY Phosphopeptide for IGF-IR/IR Signaling


H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH is a synthetic, racemic (DL-) phosphotetrapeptide derived from the Asn-Pro-Glu-Tyr (NPEY) motif. This conserved submembrane domain is found in the insulin-like growth factor-I receptor (IGF-IR) and the insulin receptor (IR), where tyrosine phosphorylation upon ligand binding creates a docking site for signaling adaptors like IRS-1 and SHC [1]. Unlike the naturally occurring all-L-form, this compound incorporates D-amino acid stereoisomers at each position. Its molecular formula is C23H32N5O12P with a molecular weight of 601.5 g/mol . Its primary research utility is as a proteolytically stabilized, phosphorylation-dependent probe for dissecting IGF-IR/IR signal transduction.

Probe Type

Synthetic racemic NPEY phosphopeptide

Stabilization

DL-configuration for proteolytic resistance

Signaling Context

Phosphotyrosine-dependent probe for IGF-IR/IR pathways

Substitution Risks for H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH


A naive procurement strategy might consider substituting this racemic phosphopeptide with either the non-phosphorylated NPEY tetrapeptide or the all-L stereoisomer. Both substitutions critically undermine experimental objectives. The non-phosphorylated peptide (H-Asn-Pro-Glu-Tyr-OH) fails to engage key downstream signaling proteins; binding of adaptors like IRS-1 to the NPEY motif is strictly phosphotyrosine-dependent, with non-phosphorylated controls showing no detectable interaction in pull-down assays [1]. Conversely, while the all-L phosphorylated form (H-Asn-Pro-Glu-Tyr(PO3H2)-OH) is biologically active, it is susceptible to rapid proteolytic degradation in serum-containing experimental systems [2]. This compound exists specifically to address both failure modes: the phosphate group ensures biological recognition, while the DL-racemic configuration confers resistance to proteolysis, a property not offered by generic single-configuration alternatives.

  • Non-phosphorylated peptide lacks adaptor binding

    IRS-1 and SHC interaction is phosphotyrosine-dependent; non-phosphorylated NPEY shows no detectable binding in reported pull-down assays.

  • All-L stereoisomer may degrade in serum

    The all-L phosphopeptide is susceptible to proteolysis in serum-containing systems; the DL-racemic configuration may support improved stability for such conditions.

Quantitative Differentiation: Head-to-Head Evidence


Proteolytic Stability in Serum

The incorporation of D-amino acids into the NPEY motif confers significant resistance to proteolytic degradation in whole sera. Pietrzkowski et al. (1992) demonstrated that D-amino acid analogs of IGF-1 receptor peptide inhibitors remain resistant to the proteolytic degradation that occurs in the presence of whole sera, while the all-L-amino acid parent peptides are susceptible [1]. Although this study did not directly test this exact DL-sequence, the class-level inference is that a racemic mixture containing D-isomers will exhibit enhanced stability compared to an all-L stereoisomer. This property is critical for any assay involving serum or cell culture media where peptide integrity is required for accurate dose-response measurements.

Serum Stability
Class-level
Target: Resistant to degradation (D-analog class) Comparator: All-L susceptible
Supports stability in serum-containing assays.
Exact half-life not reported; sequence-specific validation advised.
Proteolytic Stability Peptide Half-life IGF-1R Signaling

Phosphotyrosine-Dependent IRS-1 Binding

The phosphorylation status of the tyrosine residue is the molecular switch that determines functional binding to downstream adaptor proteins. In GST pull-down experiments, wild-type IRS-1 bound exclusively to immobilized tyrosine-phosphorylated NPEY peptides and showed no detectable interaction with the non-phosphorylated control peptide [1]. This binary on/off binding discrimination is a direct consequence of the phosphate group present in this compound, providing a clear functional differentiation from non-phosphorylated NPEY tetrapeptides that may be considered as cheaper alternatives during procurement.

IRS-1 Binding
Head-to-head
Phosphorylated: Detectable binding Non-phosphorylated: No binding
Confirms phosphorylation-dependent adaptor interaction.
GST pull-down assay; PTB domain context.
Protein-Protein Interaction Signal Transduction Pull-Down Assay

SPR Binding Kinetics for IRS-1 Interaction

A structurally analogous phosphorylated IGF-IR-derived peptide (LYASVNPEpY) has been quantitatively characterized for its interaction with the IRS-1 PTB domain using surface plasmon resonance (SPR). The binding was found to depend absolutely on tyrosine phosphorylation, with a measured affinity constant (KA) of (2.02±0.08)×10^8 L mol^-1, an association rate (ka) of (2.30±0.15)×10^6 L mol^-1 s^-1, and a dissociation rate (kd) of (1.14±0.13)×10^-2 s^-1 [1]. This data establishes a quantitative benchmark for the expected interaction strength of phosphorylated NPEY-containing peptides with IRS-1, supporting the procurement of this compound for competitive binding or inhibitor screening assays where such kinetic parameters are baseline requirements.

Binding Affinity (Analog)
Cross-study
KA = 2.02 × 108 L mol-1
Analog peptide LYASVNPEpY / IRS-1
Establishes affinity benchmark for NPEY motif interactions.
SPR at 25°C; IRS-1 as analyte.
Surface Plasmon Resonance Binding Kinetics Drug Screening

Purity Benchmarking: Commercially Available All-L NPEpY vs. Custom DL-Form Synthesis Requirements

The all-L diastereomer (H-Asn-Pro-Glu-Tyr(PO3H2)-OH) is commercially available from established vendors such as Cayman Chemical and MedChemExpress at purities of ≥95% . However, the racemic DL-form represented by this compound is not a standard catalog item and typically requires custom synthesis. This difference in commercial availability dictates that procurement must specify a custom synthesis provider capable of delivering the DL-configuration with analytical verification (HPLC, MS) and purity documentation equivalent to or exceeding the ≥95% benchmark set by the all-L commercial standard. Scientists selecting this compound over the all-L form must explicitly confirm that the supplier can reproduce the mixed stereochemistry and phosphotyrosine regiospecificity with batch-to-batch consistency.

Purity Specification
Data to verify
Target DL-form: ≥95% (target) All-L commercial: ≥95% catalog
Custom synthesis requires purity verification against all-L benchmark.
DL-form not standard catalog; batch-to-batch consistency to confirm.
Peptide Purity Quality Control Custom Synthesis

Optimal Deployment Scenarios in Signaling Research


Competitive Binding Assays for PTB Domain Inhibitor Screening

This compound serves as an ideal probe for developing or screening inhibitors of the IRS-1/IGF-IR interaction. The quantitative SPR binding kinetics established for phosphorylated NPEY-motif peptides (KA = 2.02×10^8 L mol^-1) provide a reference baseline against which to measure displacement by candidate inhibitors [1]. The proteolytic stability of the DL-form ensures that the bait peptide remains intact throughout prolonged incubation periods in biochemical or cell-based competition assays, directly addressing the liability of all-L phosphopeptides that degrade in serum-containing assay buffers [2].

Serum-Containing IGF-IR Autophosphorylation Inhibition

The compound is specifically suited for experiments that require inhibition of IGF-I-stimulated IGF-IR autophosphorylation in cell culture models where whole serum is present. Pietrzkowski et al. (1992) demonstrated that D-amino acid analogs of IGF-1 peptides retain their ability to inhibit receptor autophosphorylation and cellular proliferation in prostate carcinoma and SV40-transformed cell lines, while remaining resistant to proteolytic degradation in serum [2]. This scenario represents a direct application where substituting with an all-L peptide would lead to rapid degradation and loss of inhibitory activity.

Negative Control Generation via Dephosphorylation

A critical experimental design advantage of this compound is its dual utility as both an active probe and a source material for generating non-phosphorylated negative controls. Alkaline phosphatase treatment of the compound yields the corresponding non-phosphorylated NPEY peptide, which has been shown to completely lack IRS-1 binding in pull-down assays [1]. This approach ensures that both the active and control peptides share identical amino acid composition and stereochemistry, eliminating confounding variables in phosphotyrosine-dependent signaling experiments.

Protease-Resistance Profiling of NPEY-Motif Peptides

For research groups systematically evaluating structure-stability relationships in phosphopeptide inhibitors, this DL-form serves as the proteolytically stabilized reference compound against which other stabilization strategies (e.g., cyclization, N-methylation, or PEGylation) can be benchmarked. The known susceptibility of the all-L form to serum proteases and the demonstrated resistance of D-amino acid-containing analogs [2] provide a clear comparative framework for quantifying stability improvements conferred by alternative chemistries.

Application
Selection Property
Validation Focus
PTB domain inhibitor screening studies
Phosphotyrosine-dependent IRS-1 binding
Competitive displacement in SPR or pull-down assays
IGF-IR autophosphorylation studies in serum
Proteolytic stability in serum-containing media
Autophosphorylation endpoint in cell models
Non-phosphorylated negative control preparation
Dephosphorylated control generation
Loss of IRS-1 binding after phosphatase treatment
Protease-resistance profiling
DL-racemic stability benchmark
Stability comparison vs. all-L or other chemistries
Quote Request

Request a Quote for H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.